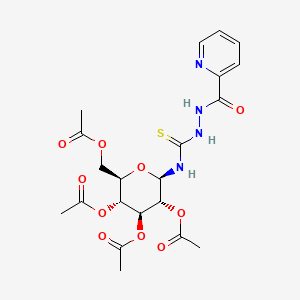
2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide is a complex organic compound that combines the structural features of pyridinecarboxylic acid and glucopyranosyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common approach is to start with 2-pyridinecarboxylic acid, which is then reacted with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various hydrazide derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: Another derivative of pyridinecarboxylic acid with different functional groups.
Nicotinic acid:
Isonicotinic acid: A structural isomer of nicotinic acid with unique properties.
Uniqueness
2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide is unique due to its combination of pyridinecarboxylic acid and glucopyranosyl moieties, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
67492-46-0 |
|---|---|
Molecular Formula |
C21H26N4O10S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(pyridine-2-carbonylamino)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26N4O10S/c1-10(26)31-9-15-16(32-11(2)27)17(33-12(3)28)18(34-13(4)29)20(35-15)23-21(36)25-24-19(30)14-7-5-6-8-22-14/h5-8,15-18,20H,9H2,1-4H3,(H,24,30)(H2,23,25,36)/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
UMEYDCQZWQRTJK-BFMVXSJESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)NNC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NNC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















